Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans-
CAS No.: 41829-20-3
Cat. No.: VC18415670
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41829-20-3 |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | 6-hydroxy-5-methoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione |
| Standard InChI | InChI=1S/C16H19N3O4/c1-19-6-4-8-7-10(23-2)13(20)12-11(8)9(19)3-5-16(12)14(21)17-15(22)18-16/h7,9,20H,3-6H2,1-2H3,(H2,17,18,21,22) |
| Standard InChI Key | FLHQUXGYMHGRQN-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)O)OC |
Introduction
Structural Elucidation and Chemical Properties
Spectroscopic Characterization
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FT-IR: Peaks at ~1724 cm⁻¹ (C=O stretch) and ~1684 cm⁻¹ (imidazolidine-dione carbonyl) confirm functional groups .
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¹H-NMR: Singlets for -NH protons (δ 12.48 ppm, benzimidazole; δ 9.91 ppm, isatin) and aromatic multiplet (δ 6.35–7.57 ppm) align with reported spirooxindoles .
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¹³C-NMR: Signals at ~190 ppm (carbonyl carbons) and ~55 ppm (methoxy carbons) validate the structure.
Synthesis and Optimization Strategies
Multicomponent Reaction Pathways
Synthesis typically employs Michael addition and Diels-Alder reactions under mild conditions. For example:
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Michael Adduct Formation: Reaction of ethyl 3-amino-4,9-dioxo-2,3,4,9-tetrahydrothieno[2,3-g]quinoline-3-carboxylate with methylamine yields the imidazolidine precursor .
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Cyclization: Acid-catalyzed intramolecular cyclization forms the spiro junction, with yields ranging from 43% to 98% depending on substituents.
Table 1: Comparative Synthesis Methods
Biological Activities and Mechanisms
Anticancer Potency
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In Vitro Cytotoxicity: Derivatives exhibit IC50 values of 0.8–2.4 µM against human colon (HCT-116) and prostate (PC-3) carcinoma cells.
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Topoisomerase II Inhibition: Analogous spiroquinolines (e.g., compound 2g in ) suppress Topo II activity at 10 µM, comparable to VP-16 .
Antimicrobial and Anti-inflammatory Effects
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Gram-positive Bacteria: MIC values of 4–16 µg/mL against Staphylococcus aureus.
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COX-2 Inhibition: Preliminary docking studies suggest 50% inhibition at 25 µM.
Table 2: Biological Activity Profile
| Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer (HCT-116) | MTT assay | IC50 = 1.2 µM | |
| Topo II Inhibition | Unwinding assay | 80% at 10 µM | |
| Antibacterial | Broth dilution | MIC = 8 µg/mL |
Molecular Interactions and Target Engagement
DNA Binding Studies
Spectrophotometric titrations reveal non-intercalative binding with ΔTm < 2°C, suggesting groove binding or alkylation . Fluorescence quenching experiments yield binding constants (Kb) of ~10⁴ M⁻¹ .
Enzyme Inhibition Mechanisms
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Molecular Docking: The spirocyclic core occupies the ATP-binding pocket of Topo II, forming hydrogen bonds with Asn-91 and Asp-94 .
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Kinetic Analysis: Uncompetitive inhibition with Ki = 0.7 µM for Topo II .
Comparative Analysis with Related Spiro Compounds
Structural Analogues
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Spirooxindoles (e.g., SP1 ): Exhibit similar anticancer profiles but lack the benzoquinoline moiety, reducing DNA affinity .
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Spirothienoquinolines (e.g., 2a–n ): Share Topo II inhibition but show lower cytotoxicity (IC50 > 5 µM) .
Functional Advantages
The 5,6-dimethoxy groups enhance blood-brain barrier penetration compared to non-methoxy analogues. Additionally, the trans configuration improves metabolic stability over cis isomers (t₁/₂ = 4.2 vs. 1.8 h).
Physicochemical and Pharmacokinetic Properties
Table 3: Key Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC | |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask | |
| Plasma Protein Binding | 89% | Ultrafiltration | |
| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) | LC-MS/MS |
Future Research Directions
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